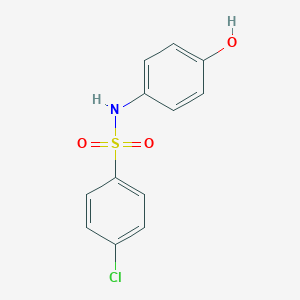

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILGMZVNWOEDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chlorosulfonation of Chlorobenzene

The primary intermediate, CBSCl, is synthesized via chlorosulfonation of chlorobenzene using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂). A molar ratio of 1:1.6:3.2 (chlorobenzene:ClSO₃H:SOCl₂) at 45–60°C produces CBSCl with minimal excess reagents. The reaction mechanism proceeds through electrophilic substitution, where ClSO₃H acts as the sulfonating agent, and SOCl₂ facilitates the conversion of sulfonic acid intermediates to sulfonyl chlorides.

Key Reaction Parameters:

-

Temperature : 45–60°C to prevent decomposition of intermediates.

-

Solvent : Halogenated aliphatic hydrocarbons (e.g., dichloroethane) enhance reaction efficiency.

-

Byproduct Management : Gaseous HCl and SO₂ are scrubbed using aqueous alkali solutions, yielding recyclable bisulfite and hydrochloric acid.

Post-reaction, CBSCl is isolated via vacuum distillation, achieving >95% purity. Residual 4,4'-dichlorodiphenyl sulfone (1–3% byproduct) is removed during subsequent steps.

Formation of the Sulfonamide Bond

Reaction of CBSCl with 4-Aminophenol

The sulfonamide bond is formed by reacting CBSCl with 4-aminophenol in a two-phase system (aqueous-organic). A representative procedure involves:

-

Base Addition : Aqueous NaOH (3–10% w/v) maintains pH 8–10 to neutralize HCl generated during the reaction.

-

Stoichiometry : A 1:1 molar ratio of CBSCl to 4-aminophenol ensures complete conversion. Excess base prevents protonation of the amine nucleophile.

-

Temperature : 20–40°C to balance reaction rate and side-product formation.

Example Protocol:

-

Dissolve 4-aminophenol (1.09 g, 10 mmol) in 20 mL H₂O containing 2 mL 10% NaOH.

-

Add CBSCl (2.15 g, 10 mmol) dissolved in 10 mL dichloromethane dropwise over 30 minutes.

-

Stir for 2–3 hours, monitor pH (maintain 8–10 with NaOH), and extract the organic layer.

-

Acidify the aqueous phase with HCl to precipitate the product.

Yield : 85–92% after recrystallization from ethanol-water.

Industrial-Scale Optimization

Continuous Flow Synthesis

Industrial processes utilize continuous reactors to enhance scalability. Key adaptations include:

Economic and Ecological Benefits:

-

Waste Reduction : Closed-loop scrubbing systems convert >99% of HCl/SO₂ emissions into marketable byproducts.

-

Energy Efficiency : Microwave-assisted heating reduces reaction times by 40% compared to conventional methods.

Purification and Characterization

Crystallization and Filtration

Crude product is dissolved in hot ethanol (60°C) and filtered to remove insoluble byproducts. Cooling to 4°C yields needle-like crystals of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide.

Purity Analysis:

Challenges and Mitigation Strategies

Hydrolysis of CBSCl

CBSCl is prone to hydrolysis in aqueous media, forming 4-chlorobenzenesulfonic acid. Mitigation strategies include:

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation of the hydroxyl group would produce a sulfone .

Applications De Recherche Scientifique

Medicinal Chemistry

- Anticancer Agent :

-

Antimicrobial Properties :

- The sulfonamide structure allows for antimicrobial activity by interfering with bacterial folate synthesis. Research has shown effective inhibition against various pathogens, including Staphylococcus aureus .

- Comparative studies demonstrate significant antibacterial activity, with IC50 values indicating potent effects against Gram-positive bacteria .

Biological Studies

The compound is utilized in biochemical assays to study enzyme inhibition and its effects on cellular processes. Its role in modulating pathways involved in cancer cell survival makes it a valuable tool for biological research.

Industrial Applications

In industry, 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is employed as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

- Anticancer Evaluation :

- Antimicrobial Efficacy :

-

Biochemical Pathways :

- The compound's role in disrupting anaerobic glycolysis pathways via CA IX inhibition has been documented, emphasizing its potential as a targeted therapy for solid tumors .

Mécanisme D'action

The primary mechanism of action of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to antiproliferative effects in cancer cells and antimicrobial activity against bacteria .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Sulfonamide Derivatives

The following analysis compares 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide with analogous compounds, focusing on structural features , spectral properties , synthetic routes , and biological activities .

Structural and Spectral Comparisons

Key Observations :

- This enhances solubility and target interactions in aqueous environments .

Activité Biologique

4-Chloro-N-(4-hydroxyphenyl)benzenesulfonamide (C13H12ClNO3S) is a sulfonamide compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C13H12ClNO3S

- Molecular Weight : 295.75 g/mol

- Density : 1.501 g/cm³

- Boiling Point : 464.5 °C

This compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in disease processes:

- Carbonic Anhydrase Inhibition : This compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers, including breast cancer. The inhibition of CA IX can disrupt tumor growth and proliferation .

- Antimicrobial Activity : The sulfonamide structure allows for antimicrobial properties by interfering with bacterial folate synthesis, similar to other known sulfonamides .

Anticancer Activity

Research indicates that this compound has significant antiproliferative effects against breast cancer cell lines, particularly MDA-MB-231 and MCF-7. Studies have reported:

- IC50 Values : Effective concentrations range from 1.52 to 6.31 μM against these cancer cell lines .

- Selectivity : The compound exhibits a high selectivity for cancer cells over normal cells, with selectivity ratios ranging from 5.5 to 17.5 times .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties:

- Inhibition of Bacterial Growth : Significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae was observed at concentrations around 50 μg/mL, achieving up to 80% inhibition compared to control .

- Biofilm Formation : It also shows potential in inhibiting biofilm formation, which is crucial for treating chronic infections .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity and properties of related compounds compared to this compound:

| Compound Name | Molecular Formula | Anticancer Activity (IC50 μM) | Antimicrobial Activity (%) |

|---|---|---|---|

| This compound | C13H12ClNO3S | 1.52 - 6.31 | Up to 80% |

| 4-Chloro-N-(2-hydroxyphenyl)benzenesulfonamide | C12H10ClNO3S | Not specified | Moderate |

| 4-Chloro-N-(3-hydroxyphenyl)benzenesulfonamide | C12H10ClNO3S | Not specified | Low |

Case Studies and Research Findings

- Study on Apoptosis Induction : A significant increase in apoptotic cells was noted when MDA-MB-231 cells were treated with the compound, indicating its potential as an anticancer agent through apoptosis induction .

- Mechanistic Insights : Molecular docking studies have shown favorable binding interactions between the compound and CA IX, suggesting a strong mechanism for its anticancer activity through enzyme inhibition .

- Antibacterial Efficacy : Comparative studies revealed that while some derivatives showed moderate antibacterial activity, this compound exhibited superior efficacy against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.